molecular formula C12H20ClNO2 B14637945 (1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone CAS No. 56866-90-1

(1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone

Cat. No.: B14637945
CAS No.: 56866-90-1
M. Wt: 245.74 g/mol
InChI Key: MEHOEDYJZJVUAJ-UHFFFAOYSA-N
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Description

(1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone is a chemical compound that features a cyclohexane ring substituted with a chlorine atom and a methyl group, along with a morpholine ring attached via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone typically involves the reaction of 1-chloro-4-methylcyclohexanone with morpholine in the presence of a suitable base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .

Medicine

Its structural features make it a candidate for the design of new therapeutic agents, particularly those targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The morpholine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The chlorine and methyl groups on the cyclohexane ring can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone is unique due to the presence of both a chlorine atom and a morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

56866-90-1

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

(1-chloro-4-methylcyclohexyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H20ClNO2/c1-10-2-4-12(13,5-3-10)11(15)14-6-8-16-9-7-14/h10H,2-9H2,1H3

InChI Key

MEHOEDYJZJVUAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C(=O)N2CCOCC2)Cl

Origin of Product

United States

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